molecular formula C15H9ClO2 B13986354 3-Phenanthrenecarboxylicacid, 9-chloro- CAS No. 7473-69-0

3-Phenanthrenecarboxylicacid, 9-chloro-

Cat. No.: B13986354
CAS No.: 7473-69-0
M. Wt: 256.68 g/mol
InChI Key: JAIIDCPBHNDDLV-UHFFFAOYSA-N
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Description

3-Phenanthrenecarboxylicacid, 9-chloro- is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the third position and a chlorine atom at the ninth position of the phenanthrene ring system. It has the molecular formula C15H9ClO2 and a molecular weight of 256.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenanthrenecarboxylicacid, 9-chloro- typically involves the chlorination of phenanthrene followed by carboxylation. One common method is the Friedel-Crafts acylation of phenanthrene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 3-Phenanthrenecarboxylicacid, 9-chloro- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenanthrenecarboxylicacid, 9-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenanthrenecarboxylicacid, 9-chloro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenanthrenecarboxylicacid, 9-chloro- involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenanthrenecarboxylicacid, 9-chloro- is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

7473-69-0

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

9-chlorophenanthrene-3-carboxylic acid

InChI

InChI=1S/C15H9ClO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18)

InChI Key

JAIIDCPBHNDDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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